molecular formula C11H8BrF5OS B14064907 1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14064907
M. Wt: 363.14 g/mol
InChI Key: GLZJPTITUYUKFH-UHFFFAOYSA-N
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Description

This compound features a propan-2-one backbone with a bromine atom at position 1 and a substituted phenyl group at position 3. The phenyl ring is functionalized with a difluoromethyl (-CF₂H) group at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position. Its molecular formula is C₁₁H₈BrF₅OS, with a molecular weight of 363.15 g/mol (calculated). The presence of multiple fluorine-containing substituents enhances its lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C11H8BrF5OS

Molecular Weight

363.14 g/mol

IUPAC Name

1-bromo-3-[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8BrF5OS/c12-5-8(18)4-7-3-6(10(13)14)1-2-9(7)19-11(15,16)17/h1-3,10H,4-5H2

InChI Key

GLZJPTITUYUKFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CC(=O)CBr)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters for Electrophilic Substitution-Diazotation

Step Reagents/Conditions Yield (%)
Trifluoromethylthiolation $$ \text{(CF}3\text{S)}2 $$, $$ \text{CuI} $$, DMF, 60°C 78
Difluoromethylation $$ \text{DAST} $$, $$ \text{CH}2\text{Cl}2 $$, -20°C 65
Diazonium Coupling $$ \text{CuCl} $$, $$ \text{MeOH/H}_2\text{O} $$, 50°C 45
Bromination $$ \text{NBS} $$, $$ \text{CCl}_4 $$, AIBN, reflux 82

This route achieves an overall yield of 19% , limited by the moderate efficiency of the diazonium coupling step.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation faces inherent challenges due to the electron-withdrawing nature of the $$ \text{CF}3\text{S} $$- and $$ \text{CF}2\text{H} $$- groups, which deactivate the aromatic ring. To circumvent this, ultrasonic irradiation (20 kHz, 150 W) enhances electrophilic reactivity by promoting cavitation-induced polarization. A pre-functionalized benzene derivative, 5-(difluoromethyl)-2-(trifluoromethylthio)bromobenzene , reacts with bromoacetyl chloride ($$ \text{BrCH}2\text{COCl} $$) in the presence of $$ \text{AlCl}3 $$ (1.2 equiv) under sonication for 15 minutes.

Table 2: Friedel-Crafts Optimization Under Sonication

Parameter Standard Conditions Sonochemical Conditions
Reaction Time 6 hours 15 minutes
Temperature 25°C 25°C
Solvent $$ \text{CH}2\text{Cl}2 $$ $$ \text{CH}2\text{Cl}2 $$
Yield 12% 68%

Sonication improves yield by 5.7-fold while reducing reaction time from hours to minutes. The method’s scalability remains constrained by the need for specialized ultrasonic equipment.

Suzuki-Miyaura Cross-Coupling Strategy

This palladium-mediated approach leverages the stability of boronic acid intermediates. 5-(Difluoromethyl)-2-(trifluoromethylthio)phenylboronic acid undergoes Suzuki coupling with 1-bromo-2-propanone in a tetrahydrofuran ($$ \text{THF} $$)/water ($$ 3:1 $$) mixture. Catalytic systems were screened for optimal performance:

Table 3: Catalyst Screening for Suzuki Coupling

Catalyst Ligand Yield (%)
$$ \text{Pd(PPh}3\text{)}4 $$ None 23
$$ \text{Pd(OAc)}_2 $$ $$ \text{SPhos} $$ 57
$$ \text{PdCl}_2(\text{dppf}) $$ $$ \text{dppf} $$ 72

The $$ \text{PdCl}2(\text{dppf}) $$-catalyzed reaction at 80°C for 12 hours achieves the highest yield. Post-coupling bromination with $$ \text{Br}2 $$ in acetic acid completes the synthesis. This route’s main advantage lies in its modularity, enabling late-stage diversification of the propan-2-one moiety.

Nucleophilic Acyl Substitution via Lithiation

Directed ortho-metalation capitalizes on the directing effects of the $$ \text{CF}3\text{S} $$- group. Treatment of 5-(difluoromethyl)-2-(trifluoromethylthio)bromobenzene with lithium diisopropylamide ($$ \text{LDA} $$) at -78°C generates a stabilized aryl lithium species, which reacts with methyl bromoacetate. Acidic workup ($$ \text{HCl} $$, $$ \text{H}2\text{O} $$) yields the propan-2-one derivative, followed by bromination.

Table 4: Lithiation Reaction Parameters

Parameter Specification
Base $$ \text{LDA} $$ (2.5 equiv)
Temperature -78°C → 0°C (gradual warming)
Electrophile Methyl bromoacetate (1.1 equiv)
Yield 58%

This method requires stringent temperature control but offers excellent regioselectivity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can introduce a carboxylic acid group.

Scientific Research Applications

1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electronegative fluorine atoms can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₁H₈BrF₅OS 363.15 5-(difluoromethyl), 2-(trifluoromethylthio)
1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one C₁₀H₉BrF₂OS 295.15 2-(difluoromethyl), 4-mercapto (-SH)
1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₈BrF₅O₂S 379.14 3-(difluoromethoxy), 4-(trifluoromethylthio)
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one C₁₆H₁₃BrO 301.18 α,β-unsaturated ketone, 4-methylphenyl, 3-phenyl
Key Observations:

Fluorine Impact: The target compound’s -CF₂H and -SCF₃ groups increase its lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability and bioavailability . In contrast, -SCF₃ (trifluoromethylthio) is more electron-withdrawing and oxidatively stable than the -SH (mercapto) group in ’s compound, which may form disulfide bonds .

Substituent Position and Reactivity: The difluoromethoxy (-OCF₂H) group in introduces an additional oxygen atom, increasing polarity compared to the target compound’s -CF₂H group. The α,β-unsaturated ketone in ’s compound exhibits conjugation between the carbonyl and double bond, enhancing electrophilicity at the β-carbon, unlike the saturated ketone in the target compound .

Stability and Reactivity

  • Thermal Stability : The -SCF₃ group in the target compound is less prone to oxidation than the -SH group in ’s analog, making it more suitable for long-term storage .

Biological Activity

1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, including antimicrobial and anticancer properties, along with detailed research findings and synthesis methods.

Chemical Structure and Properties

  • Molecular Formula : C11H8BrF5OS
  • Molecular Weight : 363.14 g/mol
  • CAS Number : 1806442-10-3

The compound features a bromine atom, a difluoromethyl group, and a trifluoromethylthio group attached to a phenyl ring, which enhances its reactivity and biological activity compared to non-fluorinated analogs .

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of fluorinated groups may enhance the lipophilicity and, consequently, the membrane permeability of the compound, allowing it to interact effectively with microbial cells. Studies have shown that fluorinated compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound has been suggested through structure-activity relationship (SAR) studies. Compounds with similar fluorinated structures have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), by inducing apoptosis and inhibiting cell proliferation . The trifluoromethylthio group is particularly noted for enhancing interactions with biological targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins or enzymes within microbial or cancerous cells. The unique combination of bromine and trifluoromethylthio groups can modify the compound's binding affinity to these targets, influencing cellular processes such as signal transduction and gene expression.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Introduction of the Bromine Atom : This can be achieved through bromination reactions involving suitable precursors.
  • Formation of the Trifluoromethylthio Group : This step often utilizes trifluoromethylthiolating agents.
  • Construction of the Propanone Moiety : This final step involves standard organic synthesis techniques to form the ketone structure.

Optimizing reaction conditions is crucial for achieving high yields and minimizing byproducts during synthesis .

Research Findings

Recent studies have focused on evaluating the biological activity of various derivatives of this compound:

Compound Activity Reference
This compoundAntimicrobial, Anticancer
Similar Pyrazole DerivativeInhibition of DHODH in cancer cells
Fluorinated CompoundsEnhanced antimicrobial properties

These findings suggest that further exploration into the biological applications of this compound could lead to new therapeutic agents.

Q & A

Q. What are the key challenges in synthesizing 1-bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, and how can they be addressed methodologically?

Synthesis of this compound requires careful handling of halogenated and fluorinated intermediates. Key challenges include:

  • Regioselectivity : Ensuring proper substitution patterns on the phenyl ring. Methods like directed ortho-metalation or Suzuki coupling (for brominated intermediates) can improve selectivity .
  • Stability of trifluoromethylthio groups : These groups are prone to hydrolysis. Use of anhydrous conditions and low-temperature reactions (e.g., −78°C for LiAlH4 reductions) is critical .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents (e.g., hexane/EtOAc) is recommended for isolating the product .

Q. How can researchers verify the structural integrity of this compound experimentally?

A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of the molecular structure. Use SHELXL for refinement, ensuring proper treatment of disordered fluorine atoms .
  • NMR spectroscopy :
    • ¹⁹F NMR : Identify chemical shifts for CF₃S (δ ~40–45 ppm) and CF₂H (δ ~−110 ppm) groups .
    • ¹H and ¹³C NMR : Look for coupling patterns between the brominated propanone moiety and aromatic protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₉BrF₅OS) with <5 ppm error .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio (CF₃S) and difluoromethyl (CF₂H) groups influence the reactivity of this compound?

The CF₃S group is strongly electron-withdrawing due to its high electronegativity and polarizability, which:

  • Stabilizes transition states in nucleophilic substitution reactions (e.g., bromine displacement) .
  • Enhances resistance to oxidative degradation compared to non-fluorinated thioethers .
    The CF₂H group introduces steric bulk and moderate electron-withdrawing effects, potentially slowing down electrophilic aromatic substitution reactions. Computational studies (DFT) are recommended to map frontier molecular orbitals and predict reaction pathways .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra may arise from:

  • Rotameric conformations : For example, the propanone side chain may exhibit restricted rotation. Variable-temperature NMR (VT-NMR) can resolve splitting patterns .
  • Isotopic interference : Natural abundance of ¹⁰B or ³⁷Cl in impurities (e.g., from reagents) may complicate HRMS. Use isotopic filtering or tandem MS/MS .
  • Crystallographic disorder : If SCXRD data shows unresolved electron density for fluorine atoms, refine using SHELXL’s PART instruction to model partial occupancy .

Q. What strategies optimize the compound’s stability during storage and handling?

  • Storage : Under inert atmosphere (Ar/N₂) at −20°C in amber vials to prevent photodegradation of the CF₃S group .
  • Handling : Avoid protic solvents (e.g., MeOH) that may hydrolyze the bromoketone moiety. Use anhydrous DCM or THF for dissolution .
  • Stability assays : Monitor decomposition via TLC or HPLC over 72 hours under varying conditions (pH, temperature) .

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